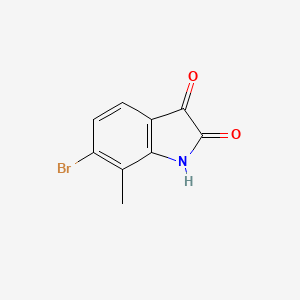

6-bromo-7-methyl-1H-indole-2,3-dione

説明

Rationale for Halogenation and Methylation at Specific Positions of the Indole (B1671886) Core

The strategic placement of substituents on the indole or isatin (B1672199) core is a fundamental approach in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of a bromine atom (halogenation) and a methyl group (methylation) at specific positions, as seen in 6-bromo-7-methyl-1H-indole-2,3-dione, is a deliberate design choice to enhance its potential as a bioactive molecule.

Halogenation: The introduction of a halogen, such as bromine, onto an aromatic ring can profoundly influence a molecule's properties. Bromine is an electron-withdrawing group that can alter the electron density of the indole ring, affecting its reactivity and potential interactions with biological targets. rsc.org Furthermore, the bromine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. The presence of a halogen can also introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. researchgate.net Specifically, 6-bromoindole (B116670) is utilized as a key building block for the synthesis of potent bacterial enzyme inhibitors, highlighting the strategic importance of bromination at this position. nih.gov

Methylation: The addition of a methyl group can impact a molecule's steric profile, lipophilicity, and metabolic stability. A methyl group at the 7-position can provide steric bulk, which may orient the molecule within a binding pocket to achieve a more favorable and selective interaction. It can also block a potential site of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action. The substitution at the 7-position of the indole ring has been shown to be well-tolerated in various synthetic reactions, allowing for the creation of diverse derivatives. mdpi.com

The combination of these two substituents—a bromine at position 6 and a methyl group at position 7—creates a unique electronic and steric environment on the isatin scaffold, which researchers hypothesize can lead to enhanced potency, selectivity, or novel mechanisms of action compared to the unsubstituted parent compound.

Current Research Trajectories for Substituted Indole-2,3-diones

Contemporary research on substituted indole-2,3-diones is multifaceted, driven by the scaffold's proven track record in producing biologically active compounds. nih.gov Current investigations are primarily focused on synthesizing novel derivatives and evaluating them for a range of therapeutic applications.

Key research trajectories include:

Enzyme Inhibition: A major focus is the design of isatin derivatives as inhibitors of specific enzymes implicated in disease. This includes targeting kinases, proteases, cyclooxygenase (COX) enzymes involved in inflammation, and bacterial enzymes like cystathionine (B15957) γ-lyase. rsc.orgchesci.comnih.gov The goal is to develop selective inhibitors that can offer therapeutic benefits with fewer side effects.

Anticancer Drug Discovery: The development of isatin-based anticancer agents remains a highly active area. rsc.org Research involves creating hybrids of isatin with other known anticancer pharmacophores to generate molecules with enhanced potency and novel mechanisms of action. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. Substituted isatins are being explored for their potential to combat various bacterial and fungal pathogens, including resistant strains. sciensage.infonih.gov

Antiviral Therapeutics: The isatin core is being used to develop new antiviral agents, with research demonstrating activity against a range of viruses. nih.gov

Neurological Disorders: The central nervous system (CNS) activity of some isatin derivatives has prompted investigations into their potential for treating neurological conditions such as epilepsy and depression. sciensage.infobiomedres.us

The synthesis of specifically substituted compounds like this compound is part of a broader strategy to systematically explore the structure-activity relationships of the isatin scaffold, aiming to identify new lead compounds for drug development across these diverse therapeutic areas.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRDSCDZYHHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459481 | |

| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129833-54-1 | |

| Record name | 6-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129833-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 7 Methyl 1h Indole 2,3 Dione and Analogues

Established Synthetic Pathways to Indole-2,3-dione Scaffolds

Several classical methods are widely employed for the construction of the indole-2,3-dione (isatin) core. These methods can be adapted to produce substituted analogues, which can then serve as precursors for the target compound.

Sandmeyer Isatin (B1672199) Synthesis and its Adaptations

The Sandmeyer synthesis is a long-established and frequently utilized method for preparing isatins. scielo.br The general process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. This intermediate is then isolated and cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. scielo.br

For the synthesis of 7-methylisatin (B72143), a precursor to the target molecule, 2-methylaniline would be the starting material. The two-step procedure involves:

Diazotization: 2-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C) to form a diazonium salt.

Cyclization: The diazonium salt is then reacted with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in concentrated sulfuric acid to produce 7-methylisatin. An optimized protocol for this synthesis has been reported with a yield of 77%.

A notable challenge in this synthesis is the potential for over-oxidation of the methyl group at the 7-position. To mitigate this, polyphosphoric acid (PPA) can be used as an alternative to sulfuric acid, which has been shown to reduce oxidation byproducts significantly. Regioselectivity can also be a concern, with the possibility of forming 5-methyl isomers if the reaction conditions are not carefully controlled.

When meta-substituted anilines are used as starting materials, a mixture of 4- and 6-substituted isatins can be formed. For instance, the reaction of 3-bromo-4-methoxyaniline (B105698) yields a mixture of 4-bromo-5-methoxyisatin (B143149) and 6-bromo-5-methoxyisatin. scielo.brscribd.com These isomers can often be separated by converting them to their sodium isatinate salts and then selectively precipitating the isatins by controlled acidification. scielo.brscribd.com

Gassman Synthesis

The Gassman synthesis offers another versatile route to substituted isatins. This methodology involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. scielo.br The choice of the specific synthetic pathway within the Gassman methodology depends on the electronic nature of the substituents on the aromatic ring of the starting aniline. This method can provide substituted isatins in yields ranging from 40-81%. scielo.br

Martinet Procedures

The Martinet procedure is another established method for the synthesis of isatin derivatives. This reaction is particularly applicable to the synthesis of benzoisatin derivatives from naphthylamines. scielo.br

Targeted Synthesis of 6-brominated Indole-2,3-diones

Once a suitably substituted indole-2,3-dione precursor is obtained, the bromine atom can be introduced at the 6-position. This can be achieved through direct bromination strategies or via coupling reactions.

Direct Bromination Strategies for Indole-2,3-dione Systems

The direct electrophilic bromination of a 7-methyl-1H-indole-2,3-dione precursor is a viable route to 6-bromo-7-methyl-1H-indole-2,3-dione. The methyl group at the 7-position sterically hinders substitution at the adjacent C5 and C8 positions, thereby favoring bromination at the C6 position.

Several brominating agents and reaction conditions can be employed for this transformation:

| Method | Brominating Agent | Solvent | Temperature | Notes |

| A | Bromine (Br₂) | Chloroform | 80°C | Elevated temperature ensures complete bromination. |

| B | Bromine (Br₂) | Acetic Acid | 20°C | Lower temperature minimizes side reactions like di-bromination, leading to higher purity. |

| C | N-Bromosuccinimide (NBS) | DMF | - | A milder brominating agent that minimizes over-bromination and is suitable for larger scale synthesis. |

An alternative approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a 6-bromoindole (B116670) precursor can be coupled with a methyl-substituted intermediate to construct the final product.

Precursor-based Bromination Approaches

Precursor-based bromination is a common strategy for synthesizing halogenated isatins. This approach involves the direct electrophilic bromination of an existing, appropriately substituted isatin precursor, in this case, 7-methyl-1H-indole-2,3-dione (7-methylisatin). The regioselectivity of the bromination is crucial and is dictated by the electronic and steric effects of the substituents already present on the benzene (B151609) ring.

The 7-methyl group on the isatin ring is an ortho-, para-directing activator. However, the C-5 position is electronically favored for electrophilic substitution in isatin systems. The presence of the methyl group at C-7 provides significant steric hindrance, which can influence the position of bromination, favoring substitution at the less hindered C-6 position.

Common brominating agents and conditions for this targeted synthesis include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.org The choice of reagent and solvent system allows for fine-tuning of the reaction conditions to maximize the yield of the desired 6-bromo isomer while minimizing the formation of other isomers or poly-brominated byproducts. nih.gov

| Method | Brominating Agent | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| A | Bromine (Br₂) | Acetic Acid | 20°C | Reduces side reactions like di-bromination, leading to higher purity. | |

| B | Bromine (Br₂) | Chloroform | 80°C | Elevated temperature helps ensure complete bromination. | |

| C | N-Bromosuccinimide (NBS) | DMF | 0–25°C | Milder conditions minimize over-bromination; suitable for scaling up. High para-selectivity for electron-rich aromatics. | wikipedia.orgmissouri.edu |

Targeted Synthesis of 7-methylated Indole-2,3-diones

Methylation of the indole-2,3-dione core can occur at the nitrogen (N-1) or carbon atoms of the benzene ring. N-methylation is the more common and straightforward transformation. It is typically achieved by treating the isatin with a methylating agent in the presence of a base. mdpi.com The acidic N-H proton is readily removed by bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov Subsequent reaction with a methylating agent, such as methyl iodide (CH₃I) or methyl triflate (CH₃OTf), yields the N-methylated product. nih.gov

Direct C-methylation of the isatin benzene ring is less common and more complex due to the challenges in controlling regioselectivity. Therefore, precursor-based approaches are generally preferred for constructing C-methylated isatins.

A more efficient and regioselective strategy for obtaining 7-methylated indole-2,3-diones is to begin with a precursor that is already methylated in the correct position.

One prominent method is the Sandmeyer isatin synthesis , which is a classic and versatile technique. wikipedia.orgbiomedres.us This process starts with a substituted aniline, in this case, 2-methylaniline (o-toluidine). The aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. nih.govdergipark.org.tr This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 7-methyl-1H-indole-2,3-dione. wikipedia.orgnih.gov

| Step | Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Methylaniline | Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄(aq) | 2-(Hydroxyimino)-N-(o-tolyl)acetamide | biomedres.usnih.gov |

| 2 | 2-(Hydroxyimino)-N-(o-tolyl)acetamide | Concentrated H₂SO₄, Heat | 7-Methyl-1H-indole-2,3-dione | wikipedia.orgnih.gov |

Another precursor-based route involves the direct oxidation of 7-methylindole. Various methods have been developed for the oxidation of indoles to isatins. Reagents such as N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) or pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel have been shown to effectively convert substituted indoles into the corresponding indole-2,3-diones. researchgate.netresearchgate.net This approach offers a direct conversion of a readily available methylated precursor to the desired isatin core.

Convergent and Divergent Synthetic Approaches for this compound

The assembly of the target molecule can be approached in a stepwise (divergent) manner, where functional groups are introduced sequentially, or through more convergent strategies where the core is assembled from complex fragments or in a single pot.

A logical and widely practiced stepwise synthesis for this compound involves a two-stage process that leverages the methods described previously:

Synthesis of the Methylated Precursor : The synthesis begins with the preparation of 7-methyl-1H-indole-2,3-dione. The Sandmeyer synthesis, starting from 2-methylaniline, is a reliable method for producing this key intermediate on a gram scale. nih.gov

Regioselective Bromination : The prepared 7-methylisatin is then subjected to electrophilic bromination. Using a mild and selective brominating agent like NBS in DMF at controlled temperatures allows for the targeted introduction of the bromine atom at the C-6 position. wikipedia.org The steric bulk of the 7-methyl group effectively directs the incoming electrophile away from the C-5 position, favoring the desired C-6 substitution.

An alternative stepwise strategy involves palladium-catalyzed cross-coupling reactions. For instance, a di-halogenated precursor could be selectively functionalized, or a bromo-precursor could be coupled with a methyl-containing organometallic reagent to form the final structure. rsc.org

Convergent synthesis aims to increase efficiency by reducing the number of separate reaction and purification steps. While many multi-component reactions (MCRs) utilize pre-formed isatins to build more complex spiro-heterocycles, some methodologies focus on the de novo synthesis of the isatin ring itself in a one-pot fashion.

The Stolle synthesis is an alternative to the Sandmeyer method that can be performed as a one-pot reaction. It involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like aluminum trichloride (B1173362) or titanium tetrachloride to give the isatin. dergipark.org.trchemicalbook.com This method is particularly useful for synthesizing N-substituted isatins but can also be applied to N-unsubstituted analogues.

More modern one-pot syntheses have also been developed. One such method involves the reaction of a substituted aniline with 1,2-bis(dimethylamino)-1,2-dichloroethene (generated in situ from DMF), which leads to a 3-imino-2-amino-isatine intermediate. researchgate.net Subsequent hydrolysis in the same pot yields the final isatin derivative, offering a streamlined route from simple anilines to the desired heterocyclic core. researchgate.net These convergent approaches provide rapid access to the isatin scaffold, although the compatibility with specific substitution patterns must be considered for each method.

Advancements in Sustainable Synthesis and Green Chemistry for Isatin Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of isatin and its derivatives. These approaches focus on improving reaction efficiency, minimizing waste, and utilizing environmentally benign reagents and catalysts.

Catalytic Methods and Environmentally Benign Reagents

Modern synthetic strategies for isatin derivatives have seen a significant shift towards catalytic methods that offer higher efficiency and selectivity while using less hazardous materials. A variety of eco-friendly catalytic systems have been developed to promote the synthesis of these valuable compounds.

One notable advancement is the use of metal-free catalytic systems. For instance, a combination of iodine and dimethyl sulfoxide (I2-DMSO) has been effectively used as a catalyst for the synthesis of N-substituted isatins. This method avoids the use of toxic heavy metals, contributing to a cleaner synthetic process.

Heterogeneous catalysts are also at the forefront of green isatin synthesis. Montmorillonite-H+ (MMT-H+), a type of clay-based catalyst, has been successfully employed for the synthesis of isatin aldazines. tandfonline.com The advantages of such solid acid catalysts include ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to traditional mineral acids. tandfonline.com Similarly, H-β zeolite has been utilized as a reusable catalyst in one-pot Stolle reactions for isatin synthesis, offering a more sustainable alternative to conventional Lewis acids. wright.edu

The use of environmentally benign oxidizing agents is another key aspect of green isatin synthesis. Hydrogen peroxide (H₂O₂) has been employed as a clean oxidant in the organoselenium-catalyzed oxidation of isatins to isatoic anhydrides, producing water as the only byproduct. researchgate.netnih.gov Molecular oxygen (O₂), often in the presence of a photosensitizer, represents another green oxidant for the oxidation of indole (B1671886) derivatives to yield N-alkylated isatins. researchgate.netnih.gov

Furthermore, advancements in reaction conditions have played a crucial role. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. growingscience.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, have also been successfully applied to the synthesis of isatin derivatives, minimizing the use of volatile organic compounds. growingscience.com Electrochemical methods, such as the oxidation of 2'-aminoacetophenones, offer another promising green route to isatins by using electricity as a clean reagent.

Table 1: Examples of Green Catalytic Methods for Isatin Synthesis

| Catalytic System | Reaction Type | Advantages |

|---|---|---|

| I₂-DMSO | N-alkylation/arylation from 2-amino acetophenones | Metal-free |

| Montmorillonite-H+ | Aldazine synthesis | Reusable, non-toxic, easy separation |

| H-β zeolite | Stolle reaction | Reusable heterogeneous catalyst |

| Organoselenium/H₂O₂ | Oxidation of isatin | Clean oxidant (water byproduct) |

| Photosensitizer/O₂ | Oxidation of indoles | Utilizes air as the oxidant |

| Microwave irradiation | Various reactions | Reduced reaction times, higher yields |

Enzymatic Catalysis in Isatin Synthesis

The use of enzymes as biocatalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. In the context of isatin chemistry, enzymatic catalysis has been primarily explored for the stereoselective functionalization of the isatin core rather than the de novo synthesis of the ring system itself.

A significant application of enzymatic catalysis is in asymmetric aldol (B89426) reactions, which are crucial for creating chiral 3-substituted-3-hydroxy-2-oxindoles, a common structural motif in bioactive molecules. Researchers have demonstrated the promiscuous activity of certain enzymes to catalyze these reactions. For example, nuclease p1 from Penicillium citrinum has been shown to catalyze the direct asymmetric aldol reaction between isatin derivatives and cyclic ketones. daneshyari.comnih.gov This biocatalytic approach provides access to chiral products with high yields and good stereoselectivity under solvent-free conditions. daneshyari.comnih.gov

In a similar vein, a crude extract from earthworms has been utilized as an effective and green biocatalyst for the asymmetric cross-aldol reaction of isatins with simple ketones like acetone (B3395972) and cyclohexanone. tandfonline.comtandfonline.com This novel approach highlights the potential of readily available biological materials as sources of catalytic activity. The reactions, typically carried out in a mixture of acetonitrile (B52724) and water, yield 3-hydroxy-2-oxindole derivatives in good yields with moderate enantiomeric excess. tandfonline.comtandfonline.com

Lipases, a class of hydrolases, have also found application in the synthesis of isatin-containing compounds. Porcine pancreas lipase (B570770) (PPL) can efficiently catalyze the Knoevenagel condensation–Michael addition cascade reaction of isatin, malononitrile (B47326) or ethyl cyanoacetate, and various carbonyl compounds. This multicomponent reaction, conducted in an environmentally friendly ethanol (B145695)/water solvent system, leads to the formation of spiro-4H-pyran derivatives in high yields. researchgate.net

Table 2: Examples of Enzymatic Catalysis in the Functionalization of Isatin Derivatives

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Nuclease p1 from Penicillium citrinum | Asymmetric aldol reaction | Isatin derivatives, cyclic ketones | Chiral 3-substituted-3-hydroxy-2-oxindoles |

| Crude earthworm extract | Asymmetric cross-aldol reaction | Isatin derivatives, acetone, cyclohexanone | Chiral 3-hydroxy-2-oxindoles |

While the enzymatic synthesis of the core isatin structure is less explored, these examples demonstrate the power of biocatalysis to generate complex and stereochemically enriched isatin derivatives under green and sustainable conditions. Future research in this area may focus on discovering or engineering enzymes capable of constructing the isatin ring itself from simple precursors.

Chemical Reactivity and Derivatization of 6 Bromo 7 Methyl 1h Indole 2,3 Dione

Reactivity at the Indole (B1671886) Nitrogen (N1-Position)

The nitrogen atom at the N1 position of the indole ring in 6-bromo-7-methyl-1H-indole-2,3-dione is acidic and can be readily deprotonated by a base to form a nucleophilic anion. This anion can then participate in a variety of substitution reactions, allowing for the introduction of diverse functional groups at this position.

N-Alkylation and N-Arylation Reactions

N-alkylation of the isatin (B1672199) core is a common strategy to introduce alkyl or aryl moieties, which can significantly alter the compound's biological and chemical properties. For this compound, N-alkylation can be achieved by treating it with an appropriate alkyl or aryl halide in the presence of a base. The reaction proceeds via the formation of the isatin anion, which then acts as a nucleophile, attacking the electrophilic carbon of the halide.

Commonly employed bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can influence the reaction rate and yield. Microwave-assisted N-alkylation has also been shown to be an efficient method for isatin derivatives, often leading to shorter reaction times and higher yields.

N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve the use of a palladium or copper catalyst to couple the indole nitrogen with an aryl halide or boronic acid.

| Reagent | Base/Catalyst | Solvent | Product |

| Alkyl Halide (R-X) | K2CO3 / Cs2CO3 | DMF / MeCN | 1-Alkyl-6-bromo-7-methyl-1H-indole-2,3-dione |

| Aryl Halide (Ar-X) | Pd or Cu catalyst | Toluene / Dioxane | 1-Aryl-6-bromo-7-methyl-1H-indole-2,3-dione |

Formation of N-Mannich Bases

The acidic N-H proton of this compound allows for its participation in the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, the isatin), an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction results in the formation of an N-aminomethyl derivative, known as an N-Mannich base.

The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. The first step involves the formation of an iminium ion from the aldehyde and the amine. The isatin anion then attacks this iminium ion to yield the final N-Mannich base. A variety of secondary amines, such as dimethylamine, diethylamine, piperidine, and morpholine, can be used in this reaction, leading to a diverse range of N-Mannich bases.

| Aldehyde | Amine | Solvent | Product |

| Formaldehyde | Secondary Amine (e.g., Morpholine) | Ethanol | 1-(Morpholinomethyl)-6-bromo-7-methyl-1H-indole-2,3-dione |

| Formaldehyde | Secondary Amine (e.g., Piperidine) | Ethanol | 1-(Piperidin-1-ylmethyl)-6-bromo-7-methyl-1H-indole-2,3-dione |

Reactivity at the Carbonyl Groups (C2 and C3-Positions)

The two carbonyl groups at the C2 and C3 positions of this compound are key sites for a variety of chemical transformations. The C3-carbonyl group is generally more electrophilic and reactive than the C2-carbonyl, which is part of an amide functionality.

Nucleophilic Addition Reactions at C2 and C3

The electrophilic nature of the carbonyl carbons, particularly at the C3 position, makes them susceptible to nucleophilic attack. A wide range of nucleophiles can add to the C3-carbonyl group, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles. For instance, Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the C3-carbonyl to introduce alkyl or aryl groups. The resulting tertiary alcohol can then undergo further reactions, such as dehydration.

Sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the C3-carbonyl to a hydroxyl group, forming the corresponding 3-hydroxy-2-oxindole derivative. The C2-carbonyl is less reactive towards these nucleophiles due to its amide character.

Condensation Reactions, including Schiff Base Formation

The C3-carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the C3-carbonyl, followed by dehydration to form the C=N double bond.

A wide variety of primary amines, including aliphatic and aromatic amines, can be used in this reaction, providing access to a large library of 3-imino-2-oxindole derivatives. These Schiff bases are often stable, crystalline compounds and serve as important intermediates for the synthesis of more complex heterocyclic systems.

| Primary Amine | Catalyst | Solvent | Product |

| Aniline (B41778) | Acetic Acid | Ethanol | 6-Bromo-7-methyl-3-(phenylimino)indolin-2-one |

| Benzylamine | Acetic Acid | Ethanol | 3-(Benzylimino)-6-bromo-7-methylindolin-2-one |

Spiro Compound Formation at C3

The C3 position of this compound is a versatile site for the construction of spirocyclic systems. Spirooxindoles, which contain a spiro center at the C3 position of the oxindole (B195798) ring, are an important class of compounds with diverse biological activities.

These spiro compounds can be synthesized through various strategies, including multi-component reactions and cycloaddition reactions. For example, a three-component reaction of 6-bromo-7-methylisatin, an activated methylene (B1212753) compound, and a primary amine can lead to the formation of spiro-pyrrolidine-oxindoles. researchgate.netnih.gov Another common approach involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from the isatin and an amino acid, with a dipolarophile. These reactions often proceed with high regio- and stereoselectivity, allowing for the creation of complex molecular architectures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| Active Methylene Compound | Primary Amine | Multi-component | Spiro-pyrrolidine-oxindole |

| Amino Acid | Dipolarophile | [3+2] Cycloaddition | Spiro-pyrrolizidine-oxindole |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene portion of the this compound ring are feasible, though the fused pyrrolidinedione ring significantly deactivates the aromatic system towards electrophilic attack. The rate and regioselectivity of such reactions are governed by the combined directing effects of the substituents present.

The directing effects of the substituents on the benzene ring of this compound determine the position of incoming electrophiles. The key substituents to consider are the 6-bromo group, the 7-methyl group, and the annulated dione (B5365651) ring system.

6-Bromo Group: Halogens are generally deactivating yet ortho, para-directing. In this case, the bromine at the C6 position would direct incoming electrophiles to the C5 (ortho) position. The para position is occupied by the fused ring.

7-Methyl Group: Alkyl groups are activating and ortho, para-directing. The methyl group at the C7 position would also direct incoming electrophiles to the C5 (para) position. The ortho position is part of the fused ring system.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 6-bromo-7-methyl-5-nitro-1H-indole-2,3-dione |

| Br₂/FeBr₃ (Bromination) | 5,6-dibromo-7-methyl-1H-indole-2,3-dione |

| SO₃/H₂SO₄ (Sulfonation) | 6-bromo-7-methyl-2,3-dioxo-1H-indole-5-sulfonic acid |

Ring Expansion Reactions of the Indole-2,3-dione Core

The strained five-membered ring and the electrophilic C3-carbonyl group of the indole-2,3-dione core make it susceptible to ring expansion reactions, providing access to larger heterocyclic systems such as quinolines and quinazolines. These transformations are of significant interest in medicinal chemistry due to the prevalence of these larger ring systems in biologically active molecules.

One common strategy involves the reaction of isatins with reagents that can insert one or more atoms into the five-membered ring. For example, the reaction of isatins with in situ generated α-aryldiazomethanes can lead to the formation of 3-hydroxy-4-arylquinolin-2(1H)-ones. This reaction proceeds via nucleophilic addition of the diazomethane (B1218177) to the C3-carbonyl of the isatin, followed by cyclization and rearrangement.

Another approach to quinazoline (B50416) derivatives involves the reaction of isatins with nitrogen-containing nucleophiles. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been achieved from 5-bromoanthranilic acid, demonstrating a synthetic route to quinazolinones with a substitution pattern that could be conceptually derived from a ring expansion of a corresponding isatin. researchgate.net

Table 2: Examples of Ring Expansion Reactions of Isatin Derivatives

| Reactant(s) | Product Type | Reference |

| Isatin, α-aryldiazomethane | 3-hydroxy-4-arylquinolin-2(1H)-one | |

| Isatin, trimethylsilyldiazomethane | Quinolin-2-one derivative | dergipark.org.tr |

| Isatin, 6-aminouracils | Isoxazolo fused quinoline | calstate.edu |

Oxidation and Reduction Reactions

The dicarbonyl functionality of this compound is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of isatin derivatives can lead to the formation of isatoic anhydrides. researchgate.net This transformation involves the cleavage of the C2-C3 bond. Common oxidizing agents for this purpose include chromic acid. Furthermore, this compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: The reduction of the isatin core can be selective, depending on the reducing agent and reaction conditions. The C3-carbonyl group is generally more reactive than the C2-amide carbonyl. Mild reducing agents such as sodium borohydride (NaBH₄) typically reduce the C3-ketone to a secondary alcohol, yielding a 3-hydroxy-2-oxindole derivative. The reduction of 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carbonitrile with sodium borohydride resulted in the formation of the corresponding 4,5-dihydropyridoindole, showcasing the selective reduction of a part of the heterocyclic system. wright.edu More vigorous reduction conditions can lead to the reduction of both carbonyl groups and potentially the aromatic ring. It has been reported that this compound can be reduced to its corresponding amines or alcohols.

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Chromic acid, H₂O₂ | Isatoic anhydride, Quinones |

| Reduction | Sodium borohydride (NaBH₄) | 3-hydroxy-2-oxindole, Amines, Alcohols |

1,3-Dipolar Cycloaddition Reactions with Alkylated Derivatives

N-alkylation of the isatin nitrogen enhances its utility in certain reactions, particularly in 1,3-dipolar cycloadditions. The reaction of N-alkylated isatins with a primary or secondary amino acid generates an azomethine ylide in situ. This 1,3-dipole can then react with a variety of dipolarophiles in a [3+2] cycloaddition to afford complex spirocyclic oxindoles. These spiro-pyrrolidine oxindole scaffolds are of significant interest in drug discovery.

The reaction is highly stereoselective, and the nature of the isatin substituents, the amino acid, and the dipolarophile can influence the outcome. A wide range of dipolarophiles have been employed in these reactions, including chalcones, maleimides, and other electron-deficient alkenes. For example, the one-pot multicomponent reaction of isatin, L-proline (a secondary amino acid), and a chalcone (B49325) in refluxing ethanol can produce highly substituted pyrrolizidine (B1209537) spirooxindoles with excellent regio- and stereoselectivity. Similarly, using sarcosine (B1681465) (N-methylglycine) as the amino acid leads to the formation of N-methyl pyrrolidine-substituted spirooxindoles.

Table 4: Examples of 1,3-Dipolar Cycloaddition Reactions of N-Alkylated Isatin Derivatives

| Isatin Derivative | Amino Acid | Dipolarophile | Product |

| N-alkylated isatin | L-proline | Chalcone | Pyrrolizidine spirooxindole |

| N-alkylated isatin | Sarcosine | Chalcone | N-methyl pyrrolidine (B122466) spirooxindole |

| N-alkylated isatin | Various amino acids | Maleimides | Spiro[oxindole-isoxazolidine] |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 7 Methyl 1h Indole 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a comprehensive structural picture can be assembled.

The ¹H NMR spectrum of 6-bromo-7-methyl-1H-indole-2,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl groups, as well as the electron-donating effect of the methyl group.

The isatin (B1672199) core typically shows aromatic proton signals in the range of δ 6.5-8.0 ppm. For this compound, the two aromatic protons at positions 4 and 5 would be anticipated to be deshielded and appear in this region. The proton at C-4 would likely be a doublet, coupled to the proton at C-5, and the proton at C-5 would also appear as a doublet. The N-H proton of the indole (B1671886) ring is characteristically deshielded and often appears as a broad singlet at a high chemical shift, typically above δ 10.0 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl group. The methyl group protons at C-7 are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, generally around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on the isatin ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.6 - 7.8 | d |

| H-5 | 7.0 - 7.2 | d |

| N-H | > 10.0 | s (broad) |

| -CH₃ (at C-7) | 2.3 - 2.5 | s |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the isatin ring are highly deshielded and are expected to resonate at very low field, typically between 160 and 190 ppm. auremn.org The C-2 carbonyl (amide) is generally found at a slightly lower chemical shift than the C-3 carbonyl (ketone). The aromatic carbons will appear in the typical aromatic region of δ 110-150 ppm. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the heavy atom effect, while the carbon bearing the methyl group (C-7) will be slightly shielded. The methyl carbon itself will give a signal in the upfield region, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on the isatin ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O, amide) | 160 - 165 |

| C-3 (C=O, ketone) | 180 - 185 |

| C-3a | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 135 - 140 |

| C-7a | 145 - 150 |

| -CH₃ (at C-7) | 15 - 20 |

For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons, confirming the connectivity between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons (C-4 and C-5) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This would be crucial in assigning the quaternary carbons by observing correlations from the well-defined proton signals. For instance, correlations from the methyl protons could help assign C-6, C-7, and C-7a. The N-H proton could show correlations to C-2, C-3a, and C-7a, further solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. For example, an NOE between the methyl protons and the N-H proton would confirm their close spatial relationship within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by the characteristic vibrational modes of its functional groups. The two carbonyl groups of the isatin core give rise to strong absorption bands. The amide C=O stretch (at C-2) typically appears at a higher wavenumber (around 1740 cm⁻¹) compared to the ketone C=O stretch (at C-3), which is often observed around 1620 cm⁻¹. nih.gov The N-H group of the indole ring exhibits a characteristic stretching vibration, which is usually a broad band in the region of 3100-3300 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C=O (amide, C-2) | Stretching | ~1740 (strong) |

| C=O (ketone, C-3) | Stretching | ~1620 (strong) |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. By analyzing the mass-to-charge ratio of the molecule and its fragments, precise information about its elemental composition and connectivity can be obtained.

Molecular Ion Peak Identification and Accurate Mass Determination

The molecular formula for this compound is C₉H₆BrNO₂. In mass spectrometry, this compound is expected to produce a distinct molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺). The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Accurate mass determination provides the elemental composition of the molecule with high precision. The theoretical exact mass of this compound can be calculated to confirm its identity in high-resolution mass spectrometry (HRMS) analysis.

| Formula | Isotope | Calculated Exact Mass (Da) | Expected Ion (ESI+) | Expected m/z (ESI+) |

|---|---|---|---|---|

| C₉H₆BrNO₂ | ⁷⁹Br | 238.95819 | [C₉H₇⁷⁹BrNO₂]⁺ | 239.96597 |

| ⁸¹Br | 240.95614 | [C₉H₇⁸¹BrNO₂]⁺ | 241.96392 |

Fragmentation Patterns and Structural Information

The fragmentation of the isatin core under mass spectrometry conditions, such as in tandem MS (MS/MS) experiments, provides valuable structural information. Studies on various isatin derivatives reveal a characteristic fragmentation pathway involving the sequential loss of neutral molecules. scispace.comoak.go.kr

A primary and highly characteristic fragmentation step for the isatin scaffold is the loss of a carbon monoxide (CO) molecule (28 Da) from the α-keto-amide moiety. scispace.com This fragmentation is a key diagnostic marker for the presence of the isatin core. For this compound, the fragmentation cascade would likely begin with this loss of CO from the molecular ion.

Predicted Fragmentation Pathway:

[M+H]⁺ → [M+H - CO]⁺ : The initial fragmentation would involve the loss of the C-2 carbonyl group as carbon monoxide.

[M+H - CO]⁺ → [M+H - 2CO]⁺ : A subsequent fragmentation could involve the loss of the second carbonyl group (C-3), although this is generally less favorable than the first loss.

Other Fragments : Further fragmentation might involve cleavage of the methyl group or loss of the bromine atom, providing additional confirmation of the compound's structure.

The analysis of these fragmentation patterns allows for the unambiguous identification of the this compound structure and helps distinguish it from its isomers.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, extensive data from closely related analogs, such as 6-bromo-1H-indole-2,3-dione, 7-bromo-1H-indole-2,3-dione, and 7-methyl-1H-indole-2,3-dione, allow for a detailed and accurate prediction of its solid-state properties. researchgate.netresearchgate.netresearchgate.net

Solid-State Molecular Conformation and Planarity

Based on crystallographic studies of its parent analogs, the this compound molecule is expected to be nearly planar. researchgate.netresearchgate.netresearchgate.net The fused bicyclic indole system inherently possesses a high degree of planarity. For instance, 6-bromo-1H-indole-2,3-dione hemihydrate exhibits a mean deviation from planarity of just 0.028 Å for its non-hydrogen atoms. researchgate.net Similarly, 7-bromo-1H-indole-2,3-dione and 7-methyl-1H-indole-2,3-dione show mean deviations of 0.034 Å. researchgate.netresearchgate.net The presence of the methyl group at the C-7 position is not expected to significantly disrupt this planarity. This rigid, planar conformation is a key feature influencing the molecule's packing in the crystal lattice and its potential for intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

The crystal structure of isatin derivatives is typically dominated by a combination of strong and weak non-covalent interactions that dictate the supramolecular architecture.

Hydrogen Bonding : A defining feature in the crystal packing of isatins with an unsubstituted N-H group is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. researchgate.netresearchgate.net The N-H group acts as a hydrogen bond donor, while the C-2 carbonyl oxygen serves as the acceptor. This robust interaction is consistently observed in related structures and is anticipated to be the primary interaction in the crystal lattice of this compound.

Halogen Bonding : The bromine atom at the C-6 position is capable of participating in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophile. In the crystal structures of 6-bromo-1H-indole-2,3-dione and 7-bromo-1H-indole-2,3-dione, close Br···O contacts are observed, linking the molecules or hydrogen-bonded dimers into extended chains or layers. researchgate.netresearchgate.net These interactions, with distances around 3.0-3.1 Å, are shorter than the sum of the van der Waals radii, confirming their significance in the crystal packing.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

|---|---|---|---|---|

| Hydrogen Bonding | N—H | O=C | ~2.8-2.9 (D···A) | 7-bromo-1H-indole-2,3-dione researchgate.net |

| Halogen Bonding | C—Br | O=C | ~3.0-3.1 (Br···O) | 6-bromo-1H-indole-2,3-dione researchgate.net |

| π-Stacking | Indole Ring | Indole Ring | ~3.3-3.4 (Interplanar) | 7-methyl-1H-indole-2,3-dione researchgate.net |

Crystal Packing Analysis

The combination of the aforementioned intermolecular forces results in a highly organized and stable three-dimensional crystal lattice. The primary structural motif is expected to be the N—H···O hydrogen-bonded dimer. These dimers then assemble into larger structures through weaker interactions.

The halogen bonds (Br···O) and π–π stacking interactions would likely connect these dimers, forming either infinite one-dimensional chains or two-dimensional sheets. For example, in 6-bromo-1H-indole-2,3-dione hemihydrate, hydrogen bonds form a two-dimensional framework, and these layers are linked by Br···O contacts and π-stacking. researchgate.net A similar packing strategy, driven by the interplay of these directional interactions, is predicted for this compound, leading to a dense and thermodynamically stable crystalline solid.

Computational Chemistry Investigations of 6 Bromo 7 Methyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-bromo-7-methyl-1H-indole-2,3-dione, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process would involve calculating the electronic energy at various atomic arrangements to locate the minimum energy conformation. This is essential as the molecule's shape is intrinsically linked to its physical and biological properties.

Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. While specific studies on this compound are not available, research on related isatin (B1672199) derivatives often employs methods like the B3LYP functional with a suitable basis set to achieve accurate geometric parameters.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) Energies and Gaps

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, a DFT calculation would precisely determine these energy levels and the gap, offering predictions about its chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Not Available | Electron donating ability |

| LUMO Energy | Not Available | Electron accepting ability |

Note: Data is not available in the current literature and is presented here as a template for future research.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MESP analysis would identify the electrophilic and nucleophilic regions, providing insight into its intermolecular interactions and potential binding behavior with biological targets.

Correlation of Calculated Vibrational Frequencies with Experimental Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, researchers can validate the accuracy of the computational model and make definitive assignments of the observed spectral bands to specific molecular vibrations. Such a correlational study for this compound would confirm its structural integrity and provide a detailed understanding of its vibrational modes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. An MD simulation of this compound would reveal how the molecule moves and changes its conformation in a simulated environment, such as in a solvent or interacting with a biological macromolecule. This provides a more realistic picture of its conformational landscape and flexibility, which are crucial for its biological function. To date, no specific MD simulation studies for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for isatin derivatives that includes this compound, a dataset of related compounds with known biological activities would be required. Molecular descriptors (physicochemical properties derived from the molecular structure) would be calculated and used to build a mathematical equation that can predict the activity of new, untested compounds.

Table 2: Key Molecular Descriptors for QSAR Modeling

| Descriptor | Definition | Relevance to Bioactivity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric effects |

| Polar Surface Area | Surface area of polar atoms | Drug transport and bioavailability |

Note: The development of a specific QSAR model for this compound would necessitate the synthesis and biological testing of a series of related compounds.

Molecular Docking Studies

Following extensive literature searches, no specific molecular docking studies detailing the ligand-protein interactions or predicted binding affinities for the compound this compound were identified. The available research primarily focuses on the synthesis and general biological activities of related indole (B1671886) derivatives.

While computational studies have been performed on structurally similar compounds, such as 6-bromo-1-methylindoline-2,3-dione, the precise binding modes, interacting residues, and binding affinities for this compound with specific biological targets have not been reported in the reviewed literature. The unique positioning of the methyl group at the 7-position on the indole ring is expected to influence its interaction with protein active sites, making direct extrapolation from other isomers scientifically unsound.

Therefore, the following sections on Ligand-Protein Interaction Analysis and Prediction of Binding Affinities cannot be completed with scientifically accurate and specific data for this compound at this time. Further computational research is required to elucidate the molecular interactions of this specific compound with biological targets.

Ligand-Protein Interaction Analysis with Identified Biological Targets

No published data is available for this compound.

Prediction of Binding Affinities and Elucidation of Binding Modes

No published data is available for this compound.

Biological Activities and Pharmacological Potential of 6 Bromo 7 Methyl 1h Indole 2,3 Dione Derivatives

Anticancer Activities

Derivatives of the 6-bromo-7-methyl-1H-indole-2,3-dione scaffold have demonstrated notable potential as anticancer agents, engaging with various oncogenic pathways and exhibiting cytotoxicity against several cancer cell lines.

Inhibition of Specific Oncogenic Pathways and Targets

The anticancer effects of these derivatives are often rooted in their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival.

Tyrosine Kinase Inhibition: One of the significant mechanisms of action for these derivatives is the inhibition of tyrosine kinases. For instance, 6-bromo-meisoindigo, a derivative of an isomer of the core structure, has been identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (Stat3), a key signaling protein often overactive in cancer. mdpi.com This inhibition was shown to be enhanced by the presence of the bromine atom at the 6-position, leading to repressed Stat3 activity and subsequent anti-proliferative effects. mdpi.com

Tubulin Polymerization Inhibition: The indole (B1671886) scaffold is a known pharmacophore for agents that inhibit tubulin polymerization, a critical process for cell division. nih.govresearchgate.net Arylthioindole derivatives, for example, are potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov While direct studies on this compound derivatives are limited, the broader class of indole derivatives shows significant promise in disrupting microtubule dynamics, a hallmark of many effective anticancer drugs. nih.govnih.gov

In vitro Cytotoxicity against Various Cancer Cell Lines

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against a range of human cancer cell lines. Research into related indole and isatin (B1672199) derivatives has provided insights into their potential efficacy.

While specific data for this compound derivatives against MGC-803 and NCI-H460 is not extensively documented in publicly available research, studies on analogous compounds suggest a broad spectrum of activity. For example, various indole derivatives have shown potent cytotoxicity against the human breast cancer cell line MCF-7. researchgate.net The inhibitory concentrations (IC₅₀) for some of these related compounds are presented below.

Table 1: In vitro Cytotoxicity of Selected Indole Derivatives against MCF-7 Cell Line

| Compound Type | IC₅₀ (µM) |

| Estrone-indole derivative 8a | 0.18 ± 0.02 |

| Estrone-indole derivative 8b | 0.23 ± 0.05 |

| mdpi.com-Shogaol-indole derivative 5j | 11.57 |

| Phthalimide-thiazole-indole 5b | 0.2 ± 0.01 |

Note: The data presented is for structurally related indole derivatives and not direct derivatives of this compound. Data sourced from multiple studies. researchgate.netnih.govnih.gov

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of these compounds are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis: Derivatives of the indole scaffold have been shown to trigger apoptosis in cancer cells. For example, the tyrosine kinase inhibitor 6-bromo-meisoindigo was found to induce apoptosis in 95% of CD133+ pancreatic cancer stem cells. mdpi.com The process of apoptosis is a key mechanism for eliminating cancerous cells and is a target for many chemotherapeutic agents. mdpi.comnih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from replicating. Studies have shown that 6-bromo-meisoindigo can induce cell cycle arrest in HeLa cells. mdpi.com This arrest is often observed at the G2/M phase, a critical checkpoint in cell division. researchgate.netnih.govjmb.or.kr The disruption of the cell cycle prevents the proliferation of malignant cells. nih.gov

Strategies for Overcoming Drug Resistance in Cancer

Multidrug resistance (MDR) is a significant challenge in cancer therapy. Some isatin derivatives have been explored for their potential to overcome this resistance. For example, hybrids of moxifloxacin (B1663623) and isatin have been synthesized and tested against multidrug-resistant cancer cell lines. nih.gov These strategies often involve designing compounds that are not substrates for the efflux pumps that cause MDR or that have novel mechanisms of action that are effective in resistant cells. nih.govnih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents, with activity against a range of pathogenic bacteria.

Antibacterial Spectrum and Efficacy

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria.

Activity against Gram-positive bacteria: Structurally related compounds have demonstrated inhibitory effects against Bacillus subtilis and Staphylococcus aureus. mdpi.com For instance, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity towards Staphylococcus aureus. nih.gov

Activity against Gram-negative bacteria: These derivatives have also been effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov The ability of certain 6-bromo derivatives to permeabilize and depolarize the bacterial membrane contributes to their potent antibacterial effect. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. While specific MIC values for a wide range of this compound derivatives are not compiled in a single source, available data on related compounds indicate potent activity.

Table 2: Antibacterial Spectrum of Structurally Related 6-Bromo-indole Derivatives

| Bacterial Strain | Type | Reported Activity (MIC) |

| Bacillus subtilis | Gram-positive | Active (Specific MIC not detailed) |

| Staphylococcus aureus | Gram-positive | Active (MIC values reported for related compounds) |

| Escherichia coli | Gram-negative | Active (MIC: 8 µg/mL for 2,2-bis(6-bromo-3-indolyl) ethylamine) |

| Pseudomonas aeruginosa | Gram-negative | Active (Specific MIC not detailed) |

| Proteus mirabilis | Gram-negative | No specific data available |

Note: The data is based on studies of various 6-bromo-indole derivatives and may not be directly representative of all derivatives of this compound. Data sourced from multiple studies. mdpi.comnih.gov

Antifungal Spectrum and Efficacy (e.g., against Aspergillus niger, Candida albicans)

Derivatives of the isatin scaffold have been widely investigated for their antifungal properties. Thiosemicarbazones, a class of compounds readily synthesized from isatin, have shown notable activity against various fungal pathogens. While specific studies on this compound thiosemicarbazones are not extensively documented, the general antifungal potential of this class of compounds is well-established. For instance, various thiosemicarbazone derivatives have demonstrated efficacy against clinically relevant fungi such as Candida albicans and Aspergillus niger. asianpubs.orgplu.mxnih.gov The mechanism of action is often attributed to the chelation of essential metal ions or inhibition of enzymes crucial for fungal growth and survival.

Similarly, Schiff bases derived from isatin have also been explored as potential antifungal agents. researchgate.net The imine linkage in Schiff bases is considered a key pharmacophore that can interact with biological targets within fungal cells. The antifungal activity of these compounds is often influenced by the nature of the substituents on both the isatin ring and the amine moiety. It is plausible that the bromo and methyl substitutions on the 6- and 7-positions of the indole ring could enhance the antifungal efficacy of isatin-based Schiff bases and thiosemicarbazones.

| Derivative Type | Fungal Strain | Reported Activity |

|---|---|---|

| Thiosemicarbazones | Candida albicans | Moderate to good activity |

| Thiosemicarbazones | Aspergillus niger | Moderate activity |

| Schiff Bases | Candida albicans | Variable activity |

| Schiff Bases | Aspergillus niger | Variable activity |

Antimycobacterial Potential

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents. Isatin derivatives, particularly Schiff bases and thiosemicarbazones, have emerged as a promising class of antimycobacterial compounds. researchgate.netresearchgate.net Studies on various substituted isatins have demonstrated their ability to inhibit the growth of Mycobacterium species. For example, Schiff bases of isatin derivatives have shown potent anti-TB activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) significantly lower than the first-line drug isoniazid. mdpi.com

The mechanism of action of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes, such as DNA gyrase. nih.gov While specific research on this compound derivatives is limited, the structural features of this scaffold suggest that its derivatives could possess significant antimycobacterial potential. The lipophilic nature of the bromo and methyl groups may enhance the penetration of the compounds through the complex, lipid-rich cell wall of mycobacteria.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key focus of pharmaceutical research. Isatin derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). scispace.comijprajournal.com

A study on N'-(substituted-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide derivatives revealed that the compound N'-(6-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide exhibited moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net This finding suggests that the 6-bromo substitution on the isatin ring is compatible with anti-inflammatory activity. It is conceivable that the addition of a 7-methyl group could further modulate this activity. The anti-inflammatory effects of isatin derivatives are often attributed to their ability to inhibit the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. jptcp.comcore.ac.uk

Antiviral Activities (e.g., Anti-HIV, SARS-CoV 3C protease inhibition)

The isatin scaffold has been a fertile ground for the discovery of potent antiviral agents. nih.gov Derivatives of isatin have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and coronaviruses. nih.gov

Anti-HIV Activity: Several classes of isatin derivatives, including Schiff bases, Mannich bases, and thiosemicarbazones, have been evaluated for their ability to inhibit HIV replication. nih.gov The mechanism of action can vary, with some compounds targeting viral enzymes such as reverse transcriptase. While specific data on 6-bromo-7-methylisatin derivatives is scarce, the broad anti-HIV potential of the isatin core structure suggests that this would be a fruitful area for further investigation.

SARS-CoV 3C Protease Inhibition: The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral drug development. nih.gov Research has shown that N-substituted isatin derivatives can be potent inhibitors of SARS-CoV 3CLpro. nih.gov Notably, a study highlighted that a 7-bromo substitution on the isatin scaffold resulted in a potent inhibitory effect. nih.gov Another study on SARS-CoV-2 3CLpro inhibitors found that a 6-bromo substitution on a naphthalene (B1677914) ring attached to the N-1 position of isatin was well-tolerated and maintained high inhibitory activity. nih.gov These findings strongly suggest that derivatives of this compound could be promising candidates for the development of anti-coronaviral agents.

| Virus Target | Derivative Type | Key Finding |

|---|---|---|

| SARS-CoV 3CLpro | N-substituted 7-bromo-isatins | Potent inhibition observed. nih.gov |

| SARS-CoV-2 3CLpro | N-substituted isatins with a 6-bromo-naphthalene moiety | High inhibitory activity maintained. nih.gov |

| HIV-1 | Various isatin derivatives (Schiff bases, thiosemicarbazones) | General anti-HIV activity reported for the isatin scaffold. nih.gov |

Anticonvulsant Activities

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. The isatin nucleus has been identified as a valuable pharmacophore for the design of anticonvulsant agents. nih.gov Various derivatives, including hydrazones, Schiff bases, and Mannich bases of isatin, have demonstrated significant anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.gov

The mechanism of action for the anticonvulsant effects of isatin derivatives is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems in the central nervous system. The lipophilicity of these compounds is a critical factor for their ability to cross the blood-brain barrier and exert their effects. The presence of the bromo and methyl groups in this compound could enhance this property, potentially leading to derivatives with potent anticonvulsant activity.

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Isatin and its derivatives have been investigated for their antioxidant and free radical scavenging properties. asianjpr.com Schiff bases of isatin, in particular, have been shown to exhibit significant antioxidant activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. asianjpr.com

Other Reported Biological Activities

The versatility of the isatin scaffold has led to the exploration of its derivatives for a wide range of other biological activities. These include, but are not limited to, anticancer, antibacterial, and analgesic properties. The specific substitution pattern of this compound provides a unique chemical entity that could be further derivatized to explore these and other therapeutic applications. The continued investigation into the synthesis and biological evaluation of derivatives of this compound holds promise for the discovery of novel therapeutic agents.

Alpha-Glucosidase Inhibitory Activity

There is no specific information available in the reviewed scientific literature regarding the alpha-glucosidase inhibitory activity of derivatives of this compound. While the broader class of isatin derivatives has been investigated for this property, studies focusing on the 6-bromo-7-methyl substitution pattern have not been found.

Anthelmintic Activity

Specific data on the anthelmintic activity of derivatives of this compound is not present in the reviewed scientific literature. Although isatin and its analogues are known to possess a range of biological activities, including anthelmintic properties, research on derivatives with the specific 6-bromo and 7-methyl substitutions on the indole core is not available.

Structure Activity Relationship Sar Studies of 6 Bromo 7 Methyl 1h Indole 2,3 Dione and Its Analogues

Influence of Halogen Substitution (Bromine at C6) on Bioactivity

Halogenation of the isatin (B1672199) ring is a common strategy to modulate its biological activity. The position and nature of the halogen substituent can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its interaction with biological targets.

Influence of Methyl Substitution (at C7) on Bioactivity

The introduction of a methyl group at the C7 position of the isatin ring also plays a significant role in defining the pharmacological profile of the molecule. The methyl group, being a small, hydrophobic, and electron-donating group, can influence the molecule's solubility, bioavailability, and interaction with target enzymes. nih.gov

Research on substituted isatins has shown that a methyl group can be a favorable addition to the aromatic ring. For instance, the presence of a hydrophobic, electron-releasing methyl group, in combination with an electron-withdrawing halogen, has been highlighted as important for improving the anti-proliferative effects of isatin derivatives on breast cancer cell lines. nih.gov The C7 position, in particular, has been identified as a site where substitutions can lead to improved inhibitory potency. calstate.edu The presence of the methyl group in 6-bromo-7-methyl-1H-indole-2,3-dione is likely to enhance its biological profile compared to other isatin derivatives.

In a study evaluating multi-substituted isatin derivatives, 5-bromo-7-methyl isatin was synthesized and tested for its cytotoxic effects. nih.gov This analogue, which is structurally very similar to the subject compound, provides insight into the contribution of the 7-methyl group.

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (Human Leukemia) | 9.62 |

| HepG2 (Human Hepatoma) | 15.34 |

| HT-29 (Human Colon Cancer) | 10.21 |

Data derived from a study on multi-substituted isatin derivatives, which included the synthesis and evaluation of 5-bromo-7-methyl isatin. nih.gov

Impact of Substitutions at the N1-Position on Pharmacological Profiles (e.g., N-alkylation, N-benzyl)

The nitrogen atom at the N1-position of the isatin ring is a key site for derivatization, and substitutions at this position can profoundly alter the pharmacological properties of the resulting compounds. N-alkylation and N-benzylation are common modifications that have been extensively studied.

N-alkylation of the isatin nucleus can reduce its lability towards bases while preserving its reactivity for further synthesis. nih.gov From a pharmacological standpoint, N-alkylation has been shown to be an effective strategy for enhancing the antibacterial and anticancer activities of isatin derivatives. nih.gov For instance, N-benzylation of the isatin moiety has been pivotal in exerting biological properties in certain series of compounds. mdpi.com SAR studies have revealed that hybrids bearing an N-benzyl group on the isatin ring were more active and displayed better antiproliferative activity. nih.gov